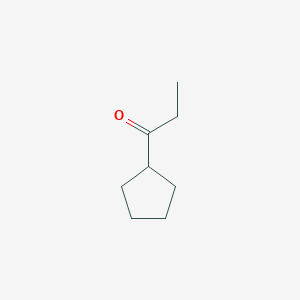

1-Cyclopentylpropan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHMZOFFBRKADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287717 | |

| Record name | 1-cyclopentylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-67-2 | |

| Record name | 1-Cyclopentyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52299 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52299 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclopentylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclopentylpropan-1-one CAS number 6635-67-2 properties

An In-depth Technical Guide to 1-Cyclopentylpropan-1-one (CAS 6635-67-2)

This guide provides a comprehensive technical overview of this compound, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, analytical characterization, and potential applications, grounding the discussion in established chemical principles.

Introduction and Chemical Identity

This compound, identified by the CAS number 6635-67-2, is an organic compound classified as a ketone.[1][2] Its structure, featuring a cyclopentyl ring attached to a propanoyl group, makes it a versatile building block in organic synthesis. The combination of the aliphatic ring and the reactive carbonyl group allows for a wide range of chemical transformations, rendering it a molecule of interest for creating more complex chemical architectures.

Key Identifiers:

-

IUPAC Name : this compound[1]

-

Synonyms : Cyclopentyl ethyl ketone, Propionylcyclopentane, 1-Cyclopentyl-1-propanone[3][4]

The structure of the molecule is depicted below.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. This compound is a liquid at room temperature.[4] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 126.20 g/mol | [1][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 174-175 °C | [3] |

| Density | 0.9177 g/cm³ at 18 °C | [3] |

| Flash Point | 60.4 °C | [3] |

| Refractive Index | 1.453 | [3] |

| XLogP3 | 2.0 - 2.16 | [1][3] |

| Topological Polar Surface Area | 17.1 Ų | [1][5] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1][5] |

Synthesis and Reactivity

Synthetic Pathways

A common and reliable method for the synthesis of this compound is through the Friedel-Crafts acylation of cyclopentane. This electrophilic aromatic substitution analogue involves reacting cyclopentane with an acylating agent, such as propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6]

An alternative conceptual pathway involves the oxidation of the corresponding secondary alcohol, 1-cyclopentylpropan-1-ol.[7] This alcohol can be synthesized via a Grignard reaction between a cyclopentyl magnesium halide and propanal.[8] This two-step process offers a different strategic approach to the target ketone.

Caption: Synthetic pathways to this compound.

Chemical Reactivity

The core reactivity of this compound is dictated by the carbonyl group (C=O).

-

Reduction : The ketone can be readily reduced to the corresponding secondary alcohol, 1-cyclopentylpropan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6]

-

Nucleophilic Addition : The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and cyanides, leading to the formation of tertiary alcohols or cyanohydrins.

-

Alpha-Halogenation : In the presence of an acid or base, the ketone can be halogenated at the alpha-carbon (the carbon adjacent to the carbonyl).

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The ethyl group protons will appear as a triplet (CH₃) and a quartet (CH₂). The single proton on the cyclopentyl ring adjacent to the carbonyl (the alpha-proton) will be a multiplet, shifted downfield. The remaining eight protons of the cyclopentyl ring will appear as complex multiplets in the aliphatic region.[9]

-

¹³C NMR Spectroscopy : The most downfield signal will be from the carbonyl carbon. The other carbons will appear in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1700-1720 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and the cyclopentyl group (M-69).[1]

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in the provided search results, its structure is analogous to motifs found in biologically active molecules. The cyclopentane ring is a common feature in many natural products and pharmaceuticals.

Safety and Handling

Proper safety protocols are paramount when handling any chemical reagent.

-

Hazard Identification : GHS pictograms indicate that the compound may be a flammable liquid and can cause skin, eye, and respiratory irritation.[2][11]

-

Precautionary Statements :

-

Prevention : Avoid breathing vapors, wash hands thoroughly after handling, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

-

Storage : Store in a cool, well-ventilated place in a tightly sealed container, away from ignition sources.[12][13]

-

Disposal : Dispose of contents and container in accordance with local, state, and federal regulations.[12][13]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound, incorporating self-validating checkpoints.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis from cyclopentane and propanoyl chloride.

Causality : This method leverages the reactivity of an acyl chloride with a Lewis acid to generate a highly electrophilic acylium ion, which then acylates the cyclopentane ring. The aqueous workup is critical for quenching the catalyst and separating the organic product.

Methodology :

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas into a basic solution).

-

Reagent Charging : Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an inert solvent like dichloromethane (DCM). Cool the mixture in an ice bath to 0 °C.

-

Addition of Reactants : Add cyclopentane (1.5 equivalents) to the cooled slurry. Subsequently, add propanoyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Self-Validation Check: The reaction is exothermic, and HCl gas evolution should be observed. Controlled addition is crucial to prevent overheating.

-

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching : Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the catalyst.

-

Causality: The acid helps to break down the aluminum-ketone complex, liberating the product.

-

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Causality : NMR spectroscopy provides a definitive fingerprint of the molecule's structure by probing the chemical environment of each hydrogen atom.

Methodology :

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition : Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Analysis :

-

Confirm Key Signals : Look for a triplet around 1.0 ppm (3H, -CH₂CH₃ ), a quartet around 2.5 ppm (2H, -CH₂ CH₃), and a multiplet further downfield around 2.8-3.0 ppm (1H, cyclopentyl CH -C=O).

-

Integration Check : The integration of the peaks should correspond to the number of protons (3:2:1:8). This confirms the presence and ratio of the different proton groups, validating the structure.

-

References

-

PubChem. (1S)-1-cyclopentylpropan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Cyclopentyl-1-propanone. National Center for Biotechnology Information. [Link]

-

Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? [Link]

-

PubChem. 1-Cyclopentyl-1-propanol. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(Cyclopent-1-en-1-yl)propan-1-one. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2020). Cyclopentenone: A special moiety for anticancer drug design. [Link]

-

A.G. Layne, Inc. (2015). Safety Data Sheet. [Link]

-

Science Forums. (2019). Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene. [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 6635-67-2). [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopentane. [Link]

-

PubChem. 1-Cyclobutylpropan-1-one. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Cyclopentyl-1-propanol (CAS 767-05-5). [Link]

Sources

- 1. 1-Cyclopentyl-1-propanone | C8H14O | CID 243074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene - Organic Chemistry - Science Forums [scienceforums.net]

- 7. 1-Cyclopentyl-1-propanol | C8H16O | CID 536851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. 1-Cyclobutylpropan-1-one | C7H12O | CID 20818646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. aglayne.com [aglayne.com]

An In-Depth Technical Guide to 1-Cyclopentylpropan-1-one: Molecular Structure, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylpropan-1-one, a ketone with the molecular formula C8H14O, presents a unique combination of a cyclic alkyl group and a short acyl chain.[1] This structure imparts specific physicochemical properties that make it an interesting scaffold and intermediate in organic synthesis, particularly in the exploration of novel therapeutic agents. Understanding its molecular architecture, spectroscopic signature, and chemical behavior is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of this compound, offering insights into its fundamental characteristics and detailed protocols for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

This compound consists of a cyclopentyl ring attached to the carbonyl carbon of a propanone moiety. The IUPAC name for this compound is this compound, and it is also known by synonyms such as cyclopentyl ethyl ketone.[1] Its CAS number is 6635-67-2.[1]

The molecular structure dictates its physical and chemical properties. The cyclopentyl group introduces a degree of conformational rigidity and lipophilicity, while the ketone functional group serves as a key site for chemical transformations and intermolecular interactions.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C8H14O | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| Boiling Point | 174-175 °C | ECHEMI[1] |

| Density | 0.9177 g/cm³ at 18 °C | ECHEMI[1] |

| Refractive Index | 1.453 | ECHEMI[1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of cyclopentane using propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).[2]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Cyclopentylpropan-1-one via Friedel-Crafts Acylation

Abstract

This technical guide provides a detailed exposition on the synthesis of 1-cyclopentylpropan-1-one, a valuable aliphatic ketone intermediate in the development of pharmaceuticals and fine chemicals. The core of this synthesis is a modified Friedel-Crafts acylation reaction, a robust method for carbon-carbon bond formation. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, discusses critical process parameters, and outlines methods for the purification and characterization of the final product. Designed for researchers, chemists, and drug development professionals, this guide integrates theoretical principles with practical, actionable insights to ensure a reproducible and efficient synthesis.

Introduction and Synthetic Strategy

Aliphatic ketones are fundamental structural motifs in organic chemistry and serve as versatile precursors for more complex molecular architectures. This compound, in particular, is a key building block for various target molecules where the cyclopentyl and propionyl groups are desired functionalities. The synthesis of such ketones often relies on the formation of a carbon-carbon bond between an acyl group and an aliphatic core.

While the Friedel-Crafts acylation is classically associated with electrophilic substitution on aromatic rings, its principles can be extended to electron-rich alkenes.[1] This guide details a robust two-step synthetic sequence commencing with the Lewis acid-catalyzed acylation of cyclopentene with propionyl chloride. This electrophilic addition reaction is followed by catalytic hydrogenation to yield the target saturated ketone, this compound. This strategy offers a reliable and scalable route from readily available starting materials.

The Core Synthesis: Mechanism and Rationale

The conversion of propionyl chloride and cyclopentene into this compound proceeds through two distinct chemical transformations: a Friedel-Crafts acylation followed by catalytic hydrogenation.

Principle and Mechanism of Friedel-Crafts Acylation

The reaction is initiated by the activation of propionyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2] This is not a classic electrophilic aromatic substitution, but rather an electrophilic addition to an alkene.

The mechanism involves several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the propionyl chloride. This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[3][4]

-

Electrophilic Attack: The electron-rich π-bond of the cyclopentene acts as a nucleophile, attacking the electrophilic acylium ion. This forms a new carbon-carbon bond and generates a secondary carbocation intermediate on the cyclopentyl ring.

-

Proton Elimination and Isomerization: The reaction mixture contains a complex of the Lewis acid and the product ketone, which can abstract a proton from a carbon adjacent to the carbocation. This step typically leads to the formation of a mixture of α,β- and β,γ-unsaturated ketones. For this synthesis, the primary unsaturated intermediate is 1-(cyclopent-1-en-1-yl)propan-1-one.[5] A key advantage of Friedel-Crafts acylation is that the acylium ion itself does not undergo rearrangement, leading to predictable regiochemistry.[2][3]

Caption: Mechanism of the Friedel-Crafts acylation of cyclopentene.

Catalytic Hydrogenation

The unsaturated ketone intermediate is subsequently reduced to the target saturated ketone. This is efficiently achieved through catalytic hydrogenation.

-

Principle: The reaction involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond of the cyclopentene ring.

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this type of transformation. The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and activated.

-

Outcome: The hydrogenation is highly selective for the alkene C=C bond, leaving the ketone C=O bond intact, thus yielding this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |

| Anhydrous Aluminum Chloride | 7446-70-0 | 133.34 | 14.7 g (0.11 mol) | Highly hygroscopic and corrosive. Handle with care.[6] |

| Propionyl Chloride | 79-03-8 | 92.52 | 9.25 g (0.10 mol) | Corrosive and lachrymator. |

| Cyclopentene | 142-29-0 | 68.12 | 8.2 g (0.12 mol) | Flammable liquid. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | Anhydrous grade. |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | 50 mL | Corrosive. |

| Palladium on Carbon (10%) | 7440-05-3 | - | ~500 mg | Flammable solid, handle carefully. |

| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | Solvent for hydrogenation/extraction. |

| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 | 100 mL | For neutralization. |

| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | ~10 g | Drying agent. |

| Hydrogen Gas | 1333-74-0 | 2.02 | 1 atm (balloon) | Flammable gas. |

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Friedel-Crafts Acylation

-

Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Loading: In the flask, suspend anhydrous aluminum chloride (0.11 mol) in 100 mL of anhydrous dichloromethane (DCM).[6] Cool the suspension to 0°C using an ice-water bath.

-

Acylium Ion Formation: Dissolve propionyl chloride (0.10 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Acylation: After the addition is complete, add a solution of cyclopentene (0.12 mol) in 50 mL of anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0-5°C.

-

Reaction Completion: Once the cyclopentene addition is complete, allow the mixture to stir at 0°C for one hour, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

Part B: Work-up and Hydrogenation

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing and Drying: Combine all organic layers. Wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Intermediate: Filter off the drying agent and remove the DCM using a rotary evaporator. The crude residue contains the unsaturated ketone intermediate.

-

Hydrogenation: Dissolve the crude residue in 150 mL of ethyl acetate and transfer it to a suitable hydrogenation flask. Add ~500 mg of 10% Pd/C catalyst.

-

Reduction: Seal the flask, evacuate the air, and introduce hydrogen gas (a balloon is sufficient for this scale). Stir vigorously at room temperature until TLC analysis indicates the complete disappearance of the starting unsaturated ketone.

-

Final Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through rigorous analytical methods.

Physical and Spectroscopic Data

| Property | Value / Expected Data |

| IUPAC Name | This compound[7] |

| CAS Number | 6635-67-2[7][8] |

| Molecular Formula | C₈H₁₄O[7] |

| Molecular Weight | 126.20 g/mol [7] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 180-182 °C (at atmospheric pressure) |

| ¹H NMR (CDCl₃) | δ ~2.8-3.0 (m, 1H, CH-C=O), δ ~2.5 (t, 2H, -CH₂-C=O), δ ~1.5-1.9 (m, 8H, cyclopentyl CH₂), δ ~1.1 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~212 (C=O), δ ~52 (CH-C=O), δ ~35 (-CH₂-C=O), δ ~29 (cyclopentyl CH₂), δ ~26 (cyclopentyl CH₂), δ ~8 (-CH₃) |

| IR (neat, cm⁻¹) | ~2960 (C-H stretch), ~1710 (strong, C=O stretch) |

| MS (EI, m/z) | 126 (M⁺), 97, 69, 57 (base peak, [C₂H₅CO]⁺) |

Causality and Process Insights

Reagent Stoichiometry and Lewis Acid

A stoichiometric amount of AlCl₃ is required because the Lewis acid forms a complex with the product ketone, which deactivates it.[9] Using slightly more than one equivalent ensures the reaction proceeds to completion. Other Lewis acids like FeCl₃ or TiCl₄ can also be used, but AlCl₃ is often the most effective for this type of acylation.[10]

Anhydrous Conditions

Friedel-Crafts reactions are extremely sensitive to moisture. Water will react with and deactivate the aluminum chloride catalyst and hydrolyze the propionyl chloride. All reagents, solvents, and glassware must be scrupulously dry to achieve a high yield.

Temperature Control

Maintaining a low temperature (0-5°C) during the addition of reagents is critical. The reaction between AlCl₃ and propionyl chloride is highly exothermic.[6] Uncontrolled temperature can lead to unwanted side reactions, including the polymerization of cyclopentene and reduced product yield.

Safety and Handling

-

Propionyl Chloride: Is a corrosive lachrymator. Handle only in a fume hood and wear gloves and safety glasses. It reacts violently with water.

-

Aluminum Chloride (Anhydrous): Reacts exothermically with moisture, including humidity in the air, to produce HCl gas.[6] It can cause severe skin and respiratory burns. Weigh and transfer quickly.

-

Cyclopentene: Is a volatile and highly flammable liquid. Keep away from ignition sources.

-

Hydrogen Gas: Is extremely flammable and can form explosive mixtures with air. Ensure the system is properly sealed and purged. Perform hydrogenation in a well-ventilated area, away from sparks or flames.

Conclusion

The synthesis of this compound from propionyl chloride and cyclopentene is effectively achieved through a two-step process involving a Friedel-Crafts acylation followed by catalytic hydrogenation. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to reliably produce this key chemical intermediate. Careful control over reaction conditions, particularly temperature and moisture, is paramount to ensuring the success and safety of the synthesis.

References

- IIT Kanpur. Friedel Crafts Reaction.

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

-

Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Available from: [Link]

-

ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Available from: [Link]

- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.

-

Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? Available from: [Link]

- Google Patents. (n.d.). EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone.

-

Justia Patents. (n.d.). Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride. Available from: [Link]

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

-

Science Forums. (2019). Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene. Available from: [Link]

- University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available from: [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

-

TMP Chem. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Available from: [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Available from: [Link]

- Google Patents. (n.d.). CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body.

-

PubMed. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Available from: [Link]

-

Journal of the Chemical Society (Resumed). (1952). Aliphatic Friedel–Crafts reactions. Part II. The acylation of cyclopentene. Available from: [Link]

-

PubChem. (n.d.). 1-Cyclopentyl-1-propanone. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2025). A Facile Route to Cyclopentenones by Friedel-Crafts Acylation. Available from: [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available from: [Link]

Sources

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. 807. Aliphatic Friedel–Crafts reactions. Part II. The acylation of cyclopentene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. websites.umich.edu [websites.umich.edu]

- 7. 1-Cyclopentyl-1-propanone | C8H14O | CID 243074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 6635-67-2 [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

An In-Depth Technical Guide to 1-Cyclopentylpropan-1-one: Synthesis, Characterization, and Reactivity

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Cyclopentylpropan-1-one, also known by its synonyms Cyclopentyl ethyl ketone and Propionylcyclopentane, is an aliphatic ketone with significant utility as a building block in organic synthesis. Its structure, featuring a five-membered cycloalkane ring attached to a propanoyl group, makes it a valuable intermediate for the synthesis of more complex molecules, particularly within the pharmaceutical and fragrance industries. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's properties, a robust synthetic route, in-depth spectroscopic characterization, and its chemical reactivity.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is registered under the CAS Number 6635-67-2 .[1] The molecular formula is C₈H₁₄O, corresponding to a molecular weight of approximately 126.20 g/mol .[1] Understanding the synthesis and reactivity of this ketone is crucial for its effective application in multi-step synthetic campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for handling, purification, and reaction setup.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6635-67-2 | PubChem[1] |

| Molecular Formula | C₈H₁₄O | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| Appearance | Liquid | CymitQuimica[2] |

| Boiling Point | 174-175 °C | ECHEMI[3] |

| Density | 0.9177 g/cm³ at 18 °C | ECHEMI[3] |

| Refractive Index | 1.453 | ECHEMI[3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step sequence. This pathway begins with the formation of the corresponding secondary alcohol, 1-cyclopentylpropan-1-ol, through a Grignard reaction, followed by its selective oxidation to the target ketone.[1][4] This approach is widely applicable and provides good yields of the final product.

Step 1: Synthesis of 1-Cyclopentylpropan-1-ol via Grignard Reaction

The first step involves the nucleophilic addition of a cyclopentyl Grignard reagent to propanal. The Grignard reagent, cyclopentylmagnesium bromide, is prepared in situ from bromocyclopentane and magnesium turnings in an anhydrous ether solvent.[5][6] The ether is crucial as it solvates and stabilizes the Grignard reagent.[7] The subsequent reaction with propanal, followed by an acidic workup, yields the secondary alcohol.[6][8]

Experimental Protocol: Grignard Reaction

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction to exclude atmospheric moisture, which would quench the Grignard reagent.[5]

-

Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, place a solution of bromocyclopentane in anhydrous diethyl ether.

-

Initiation: Add a small portion of the bromocyclopentane solution to the magnesium turnings. The reaction is initiated, often with gentle warming or the addition of a crystal of iodine, as evidenced by the onset of bubbling and a cloudy appearance.

-

Grignard Formation: Add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.[5] After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Reaction with Propanal: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel.

-

Workup: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This is followed by the addition of dilute hydrochloric acid to dissolve the magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-cyclopentylpropan-1-ol.

Step 2: Oxidation to this compound

The secondary alcohol obtained from the Grignard reaction is then oxidized to the target ketone. A variety of oxidizing agents can be used for this transformation.[9] Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are effective because they are mild enough to avoid over-oxidation or side reactions.[9] The use of chromic acid (e.g., from potassium dichromate and sulfuric acid) is also a classic and effective method for oxidizing secondary alcohols to ketones.[1][4]

Experimental Protocol: Oxidation with Chromic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 1-cyclopentylpropan-1-ol in acetone and cool the flask in an ice bath.

-

Oxidant Addition: Prepare the Jones reagent (a solution of chromium trioxide in sulfuric acid) and add it dropwise to the stirred alcohol solution. The color of the reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).[9] Maintain the temperature below 20 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange color disappears.

-

Extraction and Purification: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis of this compound.

Caption: Two-step synthesis of this compound.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment of this compound are achieved through a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are detailed below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment. Protons adjacent to the carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm region.[10]

-

δ ~2.4-2.6 ppm (quartet, 2H): The two protons of the methylene group (-CH₂-) adjacent to the carbonyl. The signal is split into a quartet by the neighboring methyl protons.

-

δ ~2.8-3.0 ppm (multiplet, 1H): The single proton on the cyclopentyl ring directly attached to the carbonyl group (the α-carbon). This proton is deshielded by the carbonyl.

-

δ ~1.5-1.9 ppm (multiplets, 8H): The eight protons of the four methylene groups of the cyclopentyl ring. These signals will overlap.

-

δ ~1.0 ppm (triplet, 3H): The three protons of the terminal methyl group (-CH₃). The signal is split into a triplet by the adjacent methylene protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum is characterized by a highly deshielded signal for the carbonyl carbon. Carbonyl carbons of ketones typically resonate in the 190-215 ppm range.[10][11]

-

δ ~210-215 ppm: The carbonyl carbon (C=O).

-

δ ~50-55 ppm: The methine carbon of the cyclopentyl ring attached to the carbonyl.

-

δ ~35-40 ppm: The methylene carbon of the ethyl group (-CH₂-).

-

δ ~25-30 ppm: The methylene carbons of the cyclopentyl ring.

-

δ ~8-12 ppm: The methyl carbon of the ethyl group (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl functional group.

-

~1715 cm⁻¹ (strong, sharp): This prominent absorption is characteristic of the C=O stretching vibration in a saturated aliphatic ketone.[2][12] Conjugation or ring strain can shift this value, but for this compound, it is expected in this region.[2]

-

~2850-2960 cm⁻¹ (strong, multiple bands): These bands correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentyl and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

m/z = 126: Molecular ion peak (M⁺).

-

m/z = 97: Loss of the ethyl group (•CH₂CH₃), a common α-cleavage fragmentation for ketones.

-

m/z = 69: Loss of the propanoyl group (•C(O)CH₂CH₃).

-

m/z = 57: The propanoyl cation (⁺C(O)CH₂CH₃).

Summary of Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | -CH₂- (next to C=O) | ~2.4-2.6 ppm (q) |

| -CH- (cyclopentyl α) | ~2.8-3.0 ppm (m) | |

| -CH₂- (cyclopentyl) | ~1.5-1.9 ppm (m) | |

| -CH₃ | ~1.0 ppm (t) | |

| ¹³C NMR | C=O | ~210-215 ppm |

| IR | C=O stretch | ~1715 cm⁻¹ |

| C-H stretch (sp³) | ~2850-2960 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | 126 |

| M - 29 | 97 |

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. This dual reactivity makes it a versatile intermediate.

-

Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles.[13] For instance, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will regenerate the secondary alcohol, 1-cyclopentylpropan-1-ol.[14] Reaction with other Grignard or organolithium reagents can be used to generate tertiary alcohols.[15]

-

Enolate Formation: The protons on the carbons alpha to the carbonyl group (both on the ethyl chain and the cyclopentyl ring) are acidic and can be removed by a strong base (e.g., LDA) to form an enolate.[11] This enolate is a powerful nucleophile and can undergo reactions such as alkylation, aldol condensation, and halogenation, allowing for further elaboration of the carbon skeleton.[16]

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, providing a route to various substituted alkenes.

-

Reductive Amination: The ketone can be converted into an amine through reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN). This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Given its structure, this compound is a precursor for compounds with potential biological activity. The cyclopentyl moiety is present in various drug molecules, and the ketone functionality provides a handle for diverse chemical modifications.

Conclusion

This compound is a synthetically valuable ketone with well-defined physicochemical and spectroscopic properties. The presented two-step synthesis, involving a Grignard reaction followed by oxidation, is a reliable and scalable method for its preparation. Its reactivity, centered around the carbonyl group and acidic α-protons, offers numerous pathways for the construction of more complex molecular architectures. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this versatile chemical intermediate in their synthetic endeavors.

References

-

BYJU'S. (2019). Oxidation of Alcohols to Aldehydes and Ketones. BYJU'S. [Link]

-

L.S. College, Muzaffarpur. (2020). Oxidation of secondary alcohols to ketones. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 243074, 1-Cyclopentyl-1-propanone. PubChem. [Link]

-

Slideshare. Grignard reactions with aldehydes and ketones. [Link]

-

Chad's Prep. (2021). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. YouTube. [Link]

-

Clark, J. reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Wikipedia. Ketone. [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

-

Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

-

University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]

-

YouTube. (2021). Prep of Aldehydes and Ketones and Grignard Reactions. [Link]

Sources

- 1. Aldehyde & Ketone Synthesis by Oxidation of Alcohols | Study.com [study.com]

- 2. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 4. byjus.com [byjus.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard reactions with aldehydes and ketones | PPTX [slideshare.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ketone - Wikipedia [en.wikipedia.org]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. ncert.nic.in [ncert.nic.in]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Cyclopentylpropan-1-one

This guide provides a comprehensive analysis of the spectroscopic data for 1-cyclopentylpropan-1-one, a saturated ketone with the molecular formula C₈H₁₄O.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying structural correlations and experimental rationale, thereby offering a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Overview

This compound is comprised of a cyclopentyl ring attached to a propanone chain. This structure gives rise to a distinct set of signals in various spectroscopic techniques. The presence of a carbonyl group (C=O) and different types of aliphatic protons and carbons are the key features that we will explore.

A logical workflow for the structural elucidation of an unknown compound suspected to be this compound would begin with IR spectroscopy to identify the carbonyl functional group. This would be followed by mass spectrometry to determine the molecular weight and fragmentation pattern, confirming the elemental composition and key structural subunits. Finally, ¹H and ¹³C NMR would provide the detailed carbon-hydrogen framework, allowing for the complete and unambiguous assignment of the structure.

Caption: Spectroscopic workflow for structural elucidation.

Infrared (IR) Spectroscopy: The Carbonyl Signature

Experimental Protocol: A thin film of neat liquid this compound is prepared between two sodium chloride plates. The sample is then analyzed using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Data Interpretation: The most prominent feature in the IR spectrum of a saturated aliphatic ketone is the strong carbonyl (C=O) stretching vibration.[3] For this compound, this absorption is expected to appear around 1715 cm⁻¹.[3][4] This characteristic peak is a powerful indicator of the ketone functional group. Conjugation with a double bond or an aromatic ring would lower this frequency, while inclusion in a strained ring would increase it.[4][5][6] The spectrum will also display C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1715 | Strong |

| sp³ C-H Stretch | ~2850-2960 | Medium to Strong |

| CH₂ Bend | ~1465 | Medium |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Experimental Protocol: Electron Ionization (EI) mass spectrometry is a standard method for analyzing volatile compounds like this compound. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation: The molecular ion peak (M⁺) for this compound will be observed at a mass-to-charge ratio (m/z) of 126, corresponding to its molecular weight.[1][2] Ketones typically exhibit distinct fragmentation patterns, primarily through α-cleavage and McLafferty rearrangement.[7][8][9]

-

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:

-

Loss of the ethyl group (•CH₂CH₃), resulting in a fragment at m/z 97.

-

Loss of the cyclopentyl group (•C₅H₉), leading to a fragment at m/z 57.

-

-

McLafferty Rearrangement: This rearrangement occurs if there is a γ-hydrogen available for transfer. In this compound, a γ-hydrogen is present on the cyclopentyl ring. This rearrangement would lead to the elimination of a neutral alkene and the formation of a radical cation.

Caption: Key fragmentation pathways of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: The ¹H and ¹³C NMR spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), on a high-field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each chemically unique carbon atom. The most downfield signal will be that of the carbonyl carbon.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~210-215 | The deshielding effect of the electronegative oxygen atom.[10] |

| Methine (CH on cyclopentyl) | ~50-55 | Adjacent to the electron-withdrawing carbonyl group. |

| Methylene (CH₂ in ethyl) | ~35-40 | Alpha to the carbonyl group. |

| Methylene (CH₂ in cyclopentyl) | ~25-30 | Standard aliphatic region. |

| Methyl (CH₃ in ethyl) | ~8-12 | Shielded aliphatic region. |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Methine (CH on cyclopentyl) | ~2.8-3.0 | Multiplet | 1H | Deshielded by the adjacent carbonyl group. |

| Methylene (CH₂ in ethyl) | ~2.4-2.6 | Quartet (q) | 2H | Alpha to the carbonyl and coupled to the methyl protons. |

| Methylene (CH₂ in cyclopentyl) | ~1.5-1.9 | Multiplets | 8H | Protons of the cyclopentyl ring. |

| Methyl (CH₃ in ethyl) | ~1.0-1.2 | Triplet (t) | 3H | Coupled to the methylene protons of the ethyl group. |

The coupling patterns are crucial for confirming the structure. The quartet-triplet pattern is a classic signature of an ethyl group. The complex multiplets for the cyclopentyl protons arise from their diastereotopic nature and coupling to each other and the methine proton.

Conclusion

The combination of IR, MS, and NMR spectroscopy provides a self-validating system for the structural confirmation of this compound. The strong carbonyl absorption in the IR, the molecular ion and characteristic fragmentation in the MS, and the detailed chemical shifts and coupling patterns in the NMR spectra all converge to provide an unambiguous structural assignment. This guide serves as a foundational reference for researchers working with this and similar keto-alkane structures.

References

-

JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

Masaryk University. Carbonyl - compounds - IR - spectroscopy. [Link]

-

LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

YouTube. Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. [Link]

-

ACS Publications. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]

-

PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

-

University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

LibreTexts. 14.1: Spectroscopy of Aldehydes and Ketones. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

PubChem. 1-Cyclopentyl-1-propanone. [Link]

Sources

- 1. 1-Cyclopentyl-1-propanone | C8H14O | CID 243074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 8. whitman.edu [whitman.edu]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 1-Cyclopentylpropan-1-one in Organic Solvents

This guide provides a comprehensive analysis of the solubility of 1-cyclopentylpropan-1-one, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2][3][4] Understanding the solubility of this compound in different organic solvents is critical for its effective use in research and development, particularly in process chemistry, formulation development, and medicinal chemistry.

Understanding the Molecular Characteristics of this compound

This compound is a ketone with a molecular formula of C8H14O and a molecular weight of 126.20 g/mol .[5] Its structure consists of a polar carbonyl group and non-polar hydrocarbon regions (a cyclopentyl ring and an ethyl group). This amphiphilic nature dictates its solubility behavior in various organic solvents. The computed XLogP3-AA value of 2 suggests a moderate lipophilicity, indicating that it is likely to be more soluble in non-polar to moderately polar organic solvents than in water.[5]

Theoretical Prediction of Solubility using Hansen Solubility Parameters

In the absence of extensive experimental solubility data, a powerful predictive tool is the use of Hansen Solubility Parameters (HSP).[6][7][8] The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent:

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The similarity between a solute and a solvent is determined by the "distance" (Ra) between their HSP values in a three-dimensional Hansen space. A smaller distance indicates a higher affinity and, therefore, a higher predicted solubility.[6][7]

Estimated Hansen Solubility Parameters for this compound

-

δD: 17.0 MPa½

-

δP: 6.0 MPa½

-

δH: 5.0 MPa½

Predicted Solubility in Common Organic Solvents

The following table presents the Hansen Solubility Parameters for a range of common organic solvents and the calculated distance (Ra) to this compound. A lower Ra value suggests better solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Distance) | Predicted Solubility |

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 6.8 | Low |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 6.4 | Moderate |

| Toluene | 18.2 | 1.4 | 2.0 | 5.1 | Good |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 5.2 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.6 | Very Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.2 | Poor |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.8 | Very Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.0 | Very Good |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.3 | Poor |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.2 | Poor |

| Polar Protic Solvents | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 18.4 | Very Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.0 | Very Poor |

| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | 11.5 | Poor |

| Water | 15.5 | 16.0 | 42.3 | 38.8 | Insoluble |

Note: The predicted solubility is a qualitative assessment based on the calculated Ra value. Experimental verification is essential.

Visualizing Solubility with the Hansen Solubility Sphere

The concept of the Hansen solubility sphere provides a visual representation of solubility. The center of the sphere is defined by the HSP of the solute. Solvents that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Cyclopentyl-1-propanone | C8H14O | CID 243074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 8. kinampark.com [kinampark.com]

An In-Depth Technical Guide to 1-Cyclopentylpropan-1-one: Nomenclature, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-Cyclopentylpropan-1-one (CAS No: 6635-67-2). We will delve into its chemical identity, explore a robust synthetic protocol, and discuss its relevance as a building block in modern organic synthesis, particularly within the pharmaceutical landscape. This document moves beyond a simple data sheet to provide field-proven insights and explain the causality behind critical experimental choices, ensuring both technical accuracy and practical utility.

Core Identity: Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for reproducible science. The compound in focus is systematically named This compound according to IUPAC nomenclature. This name precisely describes a three-carbon ketone (propan-1-one) where the carbonyl carbon (position 1) is attached to a cyclopentyl ring.

However, in literature, patents, and chemical catalogs, it is frequently referenced by several synonyms. Understanding these is crucial for effective information retrieval.

-

Propionylcyclopentane: This common name treats the propanoyl group (CH₃CH₂C=O) as a substituent ("Propionyl") on the cyclopentane ring.

-

Cyclopentyl ethyl ketone: This name follows the convention of naming ketones by identifying the two alkyl/aryl groups attached to the carbonyl, followed by the word "ketone".[1]

-

1-Cyclopentyl-1-propanone: A slight variation of the IUPAC name, equally valid and descriptive.[1][2]

Other identifiers include:

A comprehensive list of depositor-supplied synonyms can be found in databases like PubChem, which includes designations such as 1.1-Methylacetylcyclopentan and MFCD04374390.[2][4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data for this compound is summarized below.

| Property | Value | Source |

| Molecular Weight | 126.20 g/mol | [1][4] |

| Appearance | Liquid | [2] |

| Density | 0.9177 g/cm³ @ 18 °C | [1] |

| Boiling Point | 174-175 °C | [1] |

| Flash Point | 60.4 °C | [1] |

| Refractive Index | 1.453 | [1] |

| XLogP3 | 2.15570 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1][4] |

Synthesis via Friedel-Crafts Acylation

A robust and scalable method for synthesizing this compound is through the Friedel-Crafts acylation of cyclopentane with propionyl chloride.[5] This reaction is a cornerstone of C-C bond formation in organic chemistry.

Mechanistic Principle

The reaction proceeds via electrophilic substitution. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed as a catalyst. Its role is to abstract the chloride from propionyl chloride, generating a highly electrophilic acylium ion (CH₃CH₂C=O⁺). This ion is the active electrophile that is then attacked by the C-H bond of cyclopentane, leading to the formation of the target ketone and HCl. The catalyst is regenerated in the process. A key advantage of acylation over alkylation is that the product ketone is less reactive than the starting material, which effectively prevents polysubstitution.[5][6]

Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to final product isolation.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific equipment and safety protocols.

Materials:

-

Cyclopentane (reactant, solvent)

-

Propionyl chloride (reactant)

-

Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

-

Dichloromethane (DCM), anhydrous (optional solvent)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous cyclopentane (3-5 equivalents, acting as both reactant and solvent).

-

Addition of Acyl Chloride: Charge the dropping funnel with propionyl chloride (1.0 equivalent). Add the propionyl chloride dropwise to the stirred AlCl₃ suspension over 30-60 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent side reactions. Anhydrous conditions are mandatory as AlCl₃ reacts violently with water, which would deactivate the catalyst.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS indicates completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Causality: This step hydrolyzes the aluminum complexes formed with the product ketone and neutralizes any remaining AlCl₃. The process is highly exothermic and must be done with caution in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or DCM. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with a saturated NaHCO₃ solution (to neutralize HCl), water, and finally brine. Causality: The bicarbonate wash removes acid impurities, while the brine wash helps to break emulsions and begin the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Applications in Research and Drug Development

Ketones are versatile intermediates in organic synthesis. This compound, containing a reactive carbonyl group and a lipophilic cyclopentyl moiety, is a valuable precursor for more complex molecular architectures. The cyclopentane ring is a common scaffold in natural products and pharmaceuticals, prized for its ability to constrain molecular conformation.[7]

Precursor to Bioactive Scaffolds

The chemical reactivity of this compound allows for a variety of downstream transformations, making it a key starting material for creating libraries of compounds for drug discovery.

Caption: Potential synthetic pathways from this compound.

Case Study: Relevance to Ruxolitinib Intermediate Synthesis

The drug ruxolitinib is a Janus kinase inhibitor used to treat myelofibrosis. A key intermediate in its synthesis is (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.[8] This molecule features the same carbon backbone (a three-carbon chain attached to a cyclopentyl ring) as this compound. While not a direct precursor in the patented route, this compound represents a structurally analogous and readily available starting material for the exploration of alternative synthetic strategies toward this important intermediate. For example, the ketone could be converted to the nitrile through various well-established organic transformations.

Case Study: Isomeric Precursors in Vasoconstrictor Synthesis

It is important to distinguish this compound from its isomer, 1-Cyclopentylpropan-2-one (CAS 1122-98-1). The latter has been documented as a reagent in the synthesis of Cyclopentamine, a vasoconstrictor that functions by releasing neurotransmitters like norepinephrine.[9] This highlights the significance of the entire class of cyclopentyl-propanone isomers as valuable starting points for pharmacologically active agents.

Conclusion

This compound, also known as Propionylcyclopentane or Cyclopentyl ethyl ketone, is a well-defined chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the versatility of its ketone functional group make it an attractive building block for constructing more complex molecules containing the desirable cyclopentyl scaffold. Its structural relationship to intermediates used in the synthesis of approved drugs underscores its relevance in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in a research setting.

References

-

1-(Cyclopent-1-en-1-yl)propan-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

1-Cyclopentyl-1-propanone. PubChem, National Center for Biotechnology Information. [Link]

-

1-Cyclopentyl-1-propanol. PubChem, National Center for Biotechnology Information. [Link]

-

2-Propanone,1-cyclopentyl- | CAS#:1122-98-1. Chemsrc. [Link]

-

1-Cyclopentyl-1-propanol. NIST Chemistry WebBook. [Link]

-

(1S)-1-cyclopentylpropan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

-

1-Cyclopentyl-propan-1-on. Molbase. [Link]

-

1-Cyclopentylpropan-2-one. Pharmaffiliates. [Link]

-

(+)-1-cyclopentylpropan-1-ol. SpectraBase. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Aliphatic Friedel–Crafts reactions. Part II. The acylation of cyclopentene. Journal of the Chemical Society (Resumed). [Link]

-

Cyclopentane synthesis. Organic Chemistry Portal. [Link]

- Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Cyclopentane Synthesis. Baran Lab, Scripps Research. [Link]

-

1-Cyclopentylpropan-2-ol. PubChem, National Center for Biotechnology Information. [Link]

-

Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. [Link]

-

Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Cyclopentyl-1-propanone | C8H14O | CID 243074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. baranlab.org [baranlab.org]

- 8. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 1-Cyclopentylpropan-1-one: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 1-Cyclopentylpropan-1-one, a saturated ketone with potential applications in synthetic organic chemistry. While the specific historical discovery of this compound is not prominently documented in scientific literature, its synthesis and properties can be thoroughly understood through established chemical principles. This document is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Introduction

This compound, also known as cyclopentyl ethyl ketone, is a chemical compound with the molecular formula C8H14O.[1][2] Its structure consists of a cyclopentyl ring attached to a propanoyl group. This guide will delve into its physicochemical properties, plausible historical and modern synthetic routes with detailed protocols, spectroscopic analysis, and a discussion of its potential applications based on its chemical nature and the known uses of related compounds.

Physicochemical Properties

This compound is a liquid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H14O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 6635-67-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Density | 0.9177 g/cm³ at 18 °C | [2] |

| Boiling Point | 174-175 °C | [2] |

| Flash Point | 60.4 °C | [2] |

| Refractive Index | 1.453 | [2] |

| XLogP3 | 2.2 | [2] |

Plausible Historical and Modern Synthetic Routes

While a definitive first synthesis is not readily found in historical archives, the structure of this compound lends itself to classical synthetic methodologies that would have been available to chemists in the early to mid-20th century. Below are two highly plausible synthetic routes, followed by a more modern approach.

Friedel-Crafts Acylation of Cyclopentane

A historically significant and logical approach to the synthesis of this compound is the Friedel-Crafts acylation of cyclopentane with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Cyclopentane

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of propanoyl chloride in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension.

-

After the addition of propanoyl chloride, add cyclopentane dropwise while maintaining the temperature at 0 °C.

-

Once the addition of cyclopentane is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Causality Behind Experimental Choices:

-

Anhydrous conditions are crucial as aluminum chloride reacts vigorously with water, which would deactivate the catalyst.

-

The reaction is performed at a low temperature initially to control the exothermic reaction and prevent side reactions.

-

The acidic workup is necessary to decompose the aluminum chloride complex of the ketone product.

-

The bicarbonate wash neutralizes any remaining acid.

Caption: Friedel-Crafts Acylation Workflow.

Oxidation of 1-Cyclopentyl-1-propanol

Another classical and reliable method involves the oxidation of the corresponding secondary alcohol, 1-cyclopentyl-1-propanol. This precursor alcohol can be synthesized via a Grignard reaction between cyclopentylmagnesium bromide and propanal.

Experimental Protocol: Oxidation of 1-Cyclopentyl-1-propanol

Materials:

-

Pyridinium chlorochromate (PCC) or a modern oxidizing agent like Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Standard laboratory glassware

Procedure (using PCC):

-

In a round-bottom flask, dissolve 1-cyclopentyl-1-propanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.

-

Stir the mixture at room temperature for a few hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the resulting crude ketone by vacuum distillation.

Causality Behind Experimental Choices:

-

PCC is a mild oxidizing agent that can selectively oxidize secondary alcohols to ketones without further oxidation.

-

The use of an anhydrous solvent is important when using PCC.

-

Passing the reaction mixture through silica gel is an effective way to remove the solid byproducts of the oxidation.

Caption: Oxidation of 1-Cyclopentyl-1-propanol Workflow.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic methods.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1715-1735 cm⁻¹ corresponding to the C=O stretching of the ketone functional group. The spectrum will also show C-H stretching vibrations for the aliphatic cyclopentyl and ethyl groups.

-